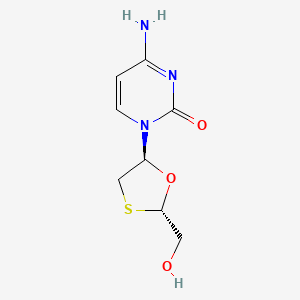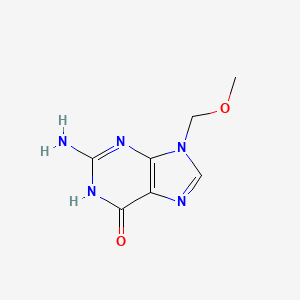
Bivalirudin Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bivalirudin Impurity 1 is an impurity of Bivalirudin , which is a synthetic 20 residue peptide . Bivalirudin is a direct thrombin inhibitor used to treat patients with heparin-induced thrombocytopenia .
Synthesis Analysis
The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Impurities in the final desired synthetic peptide product can be produced both during manufacturing and upon storage .Molecular Structure Analysis
The amino acid sequence of bivalirudin has a monoisotopic mass of 2178.9858 Da . The molecular formula of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .Scientific Research Applications
Pharmacology and Clinical Application
Bivalirudin exhibits a low immunogenic profile compared to heparin and provides a predictable degree of anticoagulation related to its dose, making it a preferred anticoagulant in cardiovascular interventions. Its primary elimination occurs through renal pathways and proteolytic cleavage, necessitating dose adjustments in patients with severe renal dysfunction. Its application has expanded beyond PCIs to include cardiac and endovascular surgical procedures, highlighting its reliability and efficiency as an anticoagulation strategy (David A Van De Car, S. Rao, & E Magnus Ohman, 2010).
Clinical Use in Percutaneous Coronary Intervention
Bivalirudin, compared to heparin plus glycoprotein IIb/IIIa inhibitors, has shown efficacy in reducing the risk of bleeding complications during PCI without compromising the prevention of ischemic events. This efficacy is particularly notable in patients with unstable angina undergoing PCI, underscoring bivalirudin's role as an effective anticoagulant with a favorable safety profile (Marit D Moen, Gillian M Keating, & Keri Wellington, 2005).
Application in Pediatric Extracorporeal Membrane Oxygenation
Recent studies have explored bivalirudin's use as an alternative anticoagulant in pediatric extracorporeal membrane oxygenation (ECMO) patients. Findings suggest bivalirudin may be associated with decreased blood product transfusion, reduced costs, and comparable clinical outcomes, indicating its potential as a well-tolerated and effective anticoagulant in pediatric ECMO settings (L. Ryerson & A. McMichael, 2022).
Evaluation in Acute Coronary Syndromes
Bivalirudin has been recognized for its role in reducing bleeding complications and potentially lowering long-term mortality in acute coronary syndrome (ACS) settings, compared to traditional heparin plus glycoprotein IIb/IIIa inhibitor therapy. Its use reflects a shift towards prioritizing both the prevention of ischemia and the reduction of bleeding risks in the management of ACS (Z. Sergie, R. Mehran, & G. Stone, 2012).
Mechanism of Action
Target of Action
Bivalirudin, from which Bivalirudin Impurity 1 is derived, primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen into fibrin, which is a critical step in the formation of a thrombus .
Mode of Action
Bivalirudin mediates its action by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This interaction inhibits thrombin, preventing it from converting fibrinogen into fibrin, thereby disrupting the formation of thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .
Biochemical Pathways
The primary biochemical pathway affected by Bivalirudin is the coagulation cascade . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent cardiovascular events.
Pharmacokinetics
Bivalirudin exhibits a short half-life and is cleared partly by a renal mechanism (glomerular filtration) . Therefore, its dose needs to be adjusted in patients with renal impairment .
Result of Action
The primary result of Bivalirudin’s action is the prevention of thrombus formation, reducing the risk of thrombotic events . This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen into fibrin . It’s important to note that bivalirudin increases the risk of bleeding, and its anticoagulant effect subsides approximately one hour after discontinuation .
Action Environment
The action of Bivalirudin can be influenced by several environmental factors. For instance, patients with renal impairment may require dose adjustments due to the renal clearance of the drug . Additionally, the risk of hemorrhage can be increased by various factors, including recent surgery or invasive procedures, severe renal, hepatic, or biliary disease . Therefore, careful monitoring and dose adjustments are necessary in these situations .
Biochemical Analysis
Biochemical Properties
Bivalirudin Impurity 1, like Bivalirudin, is likely to play a role in biochemical reactions by inhibiting thrombin . Thrombin is a key enzyme in the coagulation cascade, and its inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . The nature of the interaction between this compound and thrombin is likely to be similar to that of Bivalirudin, which binds directly and specifically to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin .
Cellular Effects
The effects of this compound on cells are expected to be similar to those of Bivalirudin. Bivalirudin has been shown to influence cell function by inhibiting thrombin, thereby preventing the formation of blood clots . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve direct and specific binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the activity of thrombin, preventing it from converting fibrinogen into fibrin . This mechanism is reversible, as thrombin can slowly cleave the thrombin-Bivalirudin bond, recovering the active site of thrombin .
Temporal Effects in Laboratory Settings
Bivalirudin has been shown to increase in a dose-dependent fashion, the PTT, DTT, ACT, PT, and INR . These effects are likely to change over time, depending on the stability, degradation, and long-term effects of this compound on cellular function .
Dosage Effects in Animal Models
Studies on Bivalirudin have shown that it reduces thrombotic vascular stenosis, the time to thrombolysis, and platelet deposition in animal models . These effects may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as Bivalirudin. Bivalirudin is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . It does not induce any impairment of the Protein C pathway, which function remains preserved .
Transport and Distribution
Bivalirudin is known to be administered intravenously , suggesting that it may be transported and distributed via the circulatory system.
Subcellular Localization
Given that Bivalirudin acts by binding to thrombin, it is likely that this compound would also be found in locations where thrombin is present .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Bivalirudin Impurity 1 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Boc-L-Phe-OH", "Boc-L-Val-OH", "Boc-L-Asp(OtBu)-OH", "Boc-L-Glu(OtBu)-OH", "Boc-L-Ala-OH", "Boc-L-His(Trt)-OH", "Boc-L-Pro-OH", "Boc-L-Arg(Pbf)-OH", "Boc-L-Tyr(tBu)-OH", "Boc-L-Thr(tBu)-OH", "Boc-L-Ser(tBu)-OH", "Boc-L-Cys(Trt)-OH", "Boc-L-Lys(ClZ)-OH", "Boc-L-Asn(Trt)-OH", "Boc-L-Gln(Trt)-OH", "Boc-L-Met-OH", "Boc-L-Leu-OH", "Boc-L-Ile-OH", "Boc-L-Trp(Boc)-OH", "Boc-L-Orn(Boc)-OH", "Boc-L-Thi-OH", "Boc-L-Val-L-Pro-L-Arg-OBzl", "Bivalirudin" ], "Reaction": [ "Protect the amino groups of the starting materials with Boc, Trt, Pbf, or tBu protecting groups", "Couple Boc-L-Val-OH and Boc-L-Pro-OH using HATU, DIPEA, and DMF to form Boc-L-Val-L-Pro-OH", "Couple Boc-L-Arg(Pbf)-OH and Boc-L-Tyr(tBu)-OH using HATU, DIPEA, and DMF to form Boc-L-Arg(Pbf)-L-Tyr(tBu)-OH", "Couple Boc-L-Val-L-Pro-OH and Boc-L-Arg(Pbf)-L-Tyr(tBu)-OH using HATU, DIPEA, and DMF to form Boc-L-Val-L-Pro-L-Arg(Pbf)-L-Tyr(tBu)-OH", "Couple Boc-L-Asp(OtBu)-OH and Boc-L-Glu(OtBu)-OH using HATU, DIPEA, and DMF to form Boc-L-Asp(OtBu)-L-Glu(OtBu)-OH", "Couple Boc-L-Ala-OH and Boc-L-His(Trt)-OH using HATU, DIPEA, and DMF to form Boc-L-Ala-L-His(Trt)-OH", "Couple Boc-L-Asp(OtBu)-L-Glu(OtBu)-OH and Boc-L-Ala-L-His(Trt)-OH using HATU, DIPEA, and DMF to form Boc-L-Asp(OtBu)-L-Glu(OtBu)-L-Ala-L-His(Trt)-OH", "Couple Boc-L-Cys(Trt)-OH and Boc-L-Lys(ClZ)-OH using HATU, DIPEA, and DMF to form Boc-L-Cys(Trt)-L-Lys(ClZ)-OH", "Couple Boc-L-Asn(Trt)-OH and Boc-L-Gln(Trt)-OH using HATU, DIPEA, and DMF to form Boc-L-Asn(Trt)-L-Gln(Trt)-OH", "Couple Boc-L-Met-OH and Boc-L-Leu-OH using HATU, DIPEA, and DMF to form Boc-L-Met-L-Leu-OH", "Couple Boc-L-Ile-OH and Boc-L-Trp(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Ile-L-Trp(Boc)-OH", "Couple Boc-L-Thi-OH and Boc-L-Orn(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Thi-L-Orn(Boc)-OH", "Couple Boc-L-Asn(Trt)-L-Gln(Trt)-OH and Boc-L-Met-L-Leu-OH using HATU, DIPEA, and DMF to form Boc-L-Asn(Trt)-L-Gln(Trt)-L-Met-L-Leu-OH", "Couple Boc-L-Ile-L-Trp(Boc)-OH and Boc-L-Thi-L-Orn(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Ile-L-Trp(Boc)-L-Thi-L-Orn(Boc)-OH", "Couple Boc-L-Asn(Trt)-L-Gln(Trt)-L-Met-L-Leu-OH and Boc-L-Ile-L-Trp(Boc)-L-Thi-L-Orn(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Asn(Trt)-L-Gln(Trt)-L-Met-L-Leu-L-Ile-L-Trp(Boc)-L-Thi-L-Orn(Boc)-OH", "Deprotect the Boc, Trt, Pbf, and tBu protecting groups using TFA", "Purify the resulting compound using HPLC to obtain Bivalirudin Impurity 1" ] } | |
CAS RN |
72378-50-8 |
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



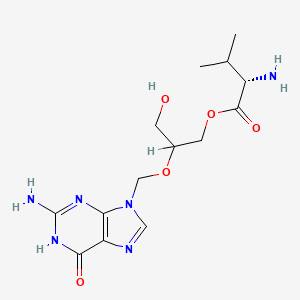
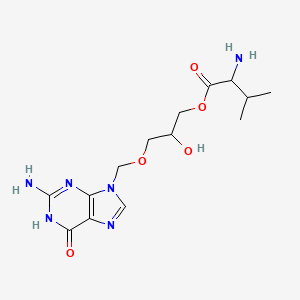

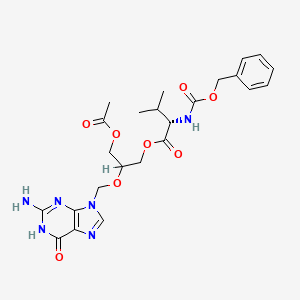
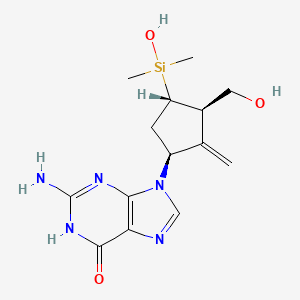
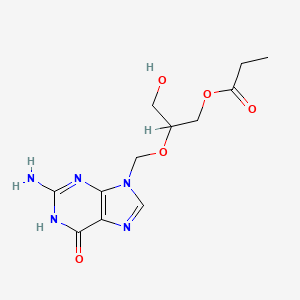
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)

